molecular formula C15H12F3N2O3PS B3041408 2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 287923-54-0

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B3041408
CAS No.: 287923-54-0
M. Wt: 388.3 g/mol
InChI Key: GGWDXZGIFGNSOM-UHFFFAOYSA-N
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Description

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a versatile chemical compound with a complex structure.

Preparation Methods

The synthesis of 2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions, such as potassium acetate and bis(diphenylphosphino)ferrocene palladium (II) chloride . Industrial production methods may vary, but they typically involve similar multi-step processes with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities, including antiviral, antibacterial, and antifungal properties.

    Trifluoromethyl-substituted compounds: These compounds are known for their stability and unique chemical properties, making them valuable in various applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-dimethoxyphosphinothioyloxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N2O3PS/c1-21-24(25,22-2)23-14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWDXZGIFGNSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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